Home > Products > Screening Compounds P125183 > Ponatinib hydrochloride
Ponatinib hydrochloride - 1114544-31-8

Ponatinib hydrochloride

Catalog Number: EVT-279551
CAS Number: 1114544-31-8
Molecular Formula: C29H28ClF3N6O
Molecular Weight: 569.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ponatinib hydrochloride is the hydrochloride salt of ponatinib. It is a potent pan inhibitor of tyrosine kinases, active in all single resistance ABL kinase mutations including the T315l mutation. It is approved for the treatment of chronic myeloid leukemia. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It contains a ponatinib(1+).
Ponatinib Hydrochloride is the hydrochloride salt form of an orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor with potential antiangiogenic and antineoplastic activities. Ponatinib inhibits unmutated and all mutated forms of Bcr-Abl, including T315I, the highly drug therapy-resistant missense mutation of Bcr-Abl. This agent also inhibits other tyrosine kinases including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs); in addition, it inhibits the tyrosine kinase receptor TIE2 and FMS-related tyrosine kinase receptor-3 (Flt3). RTK inhibition by ponatinib may result in the inhibition of cellular proliferation and angiogenesis and may induce cell death. Bcr-Abl is a fusion tyrosine kinase encoded by the Philadelphia chromosome.
See also: Ponatinib (has active moiety).
Future Directions
  • Optimizing Dosing and Delivery Systems: Further research can focus on optimizing the dosing and delivery of ponatinib hydrochloride to enhance its efficacy and minimize potential side effects. This includes exploring nanoformulations and targeted delivery approaches.

  • Investigating Combination Therapies: Combining ponatinib hydrochloride with other therapeutic agents could enhance its efficacy and overcome drug resistance mechanisms. Research can explore synergistic effects with other targeted therapies or chemotherapy drugs.

  • Exploring New Therapeutic Applications: Given its ability to target multiple tyrosine kinases, research can investigate the potential therapeutic applications of ponatinib hydrochloride in other diseases beyond cancer, such as inflammatory disorders and fibrotic diseases.

Imatinib

Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML). It functions by inhibiting the activity of the BCR-ABL1 tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality often found in CML cells. [, , , , , , ]

Nilotinib

Compound Description: Nilotinib is a second-generation TKI used in CML treatment. It exhibits enhanced potency and selectivity for BCR-ABL1 compared to Imatinib. [, , , , , , ]

Dasatinib

Compound Description: Dasatinib is another second-generation TKI utilized in CML treatment. It has a broader target profile compared to Imatinib and Nilotinib, inhibiting additional tyrosine kinases. [, , , , , , ]

Bosutinib

Compound Description: Bosutinib is a second-generation TKI approved for treating CML in patients resistant or intolerant to prior TKI therapy. []

Relevance: Bosutinib and Ponatinib hydrochloride are both TKIs used in CML treatment and are prescribed after patients develop resistance or intolerance to other TKIs. []

Asciminib

Compound Description: Asciminib is a novel, first-in-class, STAMP inhibitor specifically designed to target the ABL myristoyl pocket (STAMP), a distinct and novel binding site within BCR-ABL1. [, ]

Relevance: Asciminib represents an alternative treatment option to Ponatinib hydrochloride for patients with CML, particularly those with the T315I mutation. Unlike Ponatinib hydrochloride, Asciminib acts through a different mechanism, targeting the STAMP site instead of the ATP-binding site on BCR-ABL1. [, ]

Venetoclax (ABT-199)

Compound Description: Venetoclax is an FDA-approved BCL-2 inhibitor used to treat certain blood cancers. []

Relevance: Venetoclax was investigated alongside Ponatinib hydrochloride in a study exploring its potential as an antiviral against Chikungunya virus. The research suggested both compounds could inhibit the virus's replication machinery. []

Berbamine Hydrochloride

Compound Description: Berbamine Hydrochloride is an anti-inflammatory alkaloid extracted from the plant Berberis amurensis. []

Relevance: Berbamine Hydrochloride was studied alongside Ponatinib hydrochloride for its potential antiviral activity against Chikungunya virus, with both compounds demonstrating inhibitory effects on the virus's replication. []

Overview

Ponatinib hydrochloride is a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia, particularly chronic myeloid leukemia and acute lymphoblastic leukemia. It was developed to target the BCR-ABL fusion protein, including the T315I mutation, which is resistant to other treatments. The compound is classified as a substituted imidazo[1,2-b]pyridazin and is notable for its unique alkyne (acetylene) group, which distinguishes it from other similar compounds like imatinib.

Source and Classification

Ponatinib hydrochloride is synthesized chemically and exists in an anhydrous crystalline form. It is classified under the category of small molecule drugs and specifically as a targeted therapy for hematological malignancies. The compound has been marketed under the brand name Iclusig and is associated with low impurity levels, making it a stable pharmaceutical product suitable for clinical use .

Synthesis Analysis

Methods

The synthesis of ponatinib hydrochloride involves several key steps that optimize yield and purity while minimizing safety hazards associated with intermediate compounds. A notable method includes:

  1. Formation of Amide Bond: The synthesis begins with the coupling of specific intermediates in the presence of a palladium catalyst, metal halides, and bases. This step is crucial for forming the amide bond that characterizes ponatinib.
  2. Hydrochloride Salt Formation: The free base form of ponatinib is converted to its hydrochloride salt using hydrochloric acid in various forms, such as gas or aqueous solution. This conversion can be facilitated by adding seed crystals to promote crystallization .

Technical Details

Molecular Structure Analysis

Structure

Ponatinib hydrochloride features a complex molecular structure that includes an imidazo[1,2-b]pyridazin core with an alkyne group. Its chemical formula is C_23H_24ClN_5O, with a molecular weight of approximately 423.92 g/mol. The presence of the alkyne group contributes to its unique properties and reactivity profile.

Data

The compound exhibits only one polymorphic form, which has been characterized through various analytical techniques including X-ray powder diffraction and thermal analysis. These analyses confirm its crystalline nature and stability under standard storage conditions .

Chemical Reactions Analysis

Ponatinib undergoes various chemical reactions that can lead to degradation products under specific conditions. For instance:

  • Oxidative Degradation: Research has identified several impurities resulting from oxidative degradation, including compounds designated as imp-A, imp-B, and imp-C. These impurities can be analyzed using techniques such as nuclear magnetic resonance and high-resolution mass spectrometry .
  • Stability Studies: Stability studies indicate that ponatinib maintains its integrity under controlled conditions but can form degradation products when exposed to oxidative agents like hydrogen peroxide .
Mechanism of Action

Ponatinib functions primarily as an inhibitor of tyrosine kinases by binding to the ATP-binding site of the BCR-ABL fusion protein. This binding prevents phosphorylation processes essential for cancer cell proliferation and survival. The drug's efficacy extends to various mutations of BCR-ABL, particularly the T315I mutation, which renders other inhibitors ineffective.

Process Data

The mechanism involves competitive inhibition where ponatinib competes with ATP for binding to the active site of the kinase, thus blocking downstream signaling pathways responsible for cell growth and division .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ponatinib hydrochloride appears as a white to off-white crystalline solid.
  • Solubility: It exhibits higher solubility in acidic conditions compared to neutral pH environments.
  • Particle Size: The drug consists of particles ranging from 1 to 30 micrometers, with aggregates up to 300 micrometers.

Chemical Properties

  • Stability: Ponatinib hydrochloride shows stability under standard storage conditions with low impurity levels.
  • Thermal Behavior: Thermal analysis indicates significant weight loss at specific temperatures, confirming its crystalline nature .
Applications

Ponatinib hydrochloride is primarily utilized in oncology for treating patients with chronic myeloid leukemia and acute lymphoblastic leukemia, especially those harboring resistant mutations like T315I. Its targeted action against specific tyrosine kinases allows for effective management of these malignancies.

Additionally, ongoing research explores its potential applications in combination therapies or other malignancies resistant to standard treatments, highlighting its significance in modern cancer therapeutics .

Historical Development of Ponatinib Hydrochloride

Medicinal Chemistry and Rational Drug Design

Ponatinib hydrochloride (C₂₉H₂₈ClF₃N₆O) emerged from structure-based drug design targeting the BCR-ABL tyrosine kinase, particularly its treatment-resistant mutants. Its molecular architecture features a carbon-carbon triple bond linker, strategically minimizing steric clashes with the T315I mutation’s isoleucine residue in the kinase domain [1] [2]. Computational methods, including molecular docking and SwissADME-calculated physicochemical properties (cLogP = 4.46), guided optimization for target binding and metabolic stability [1] [6]. Key interactions include:

  • Hydrogen bonding: With Thr315 (prior to mutation) and Met318.
  • Hydrophobic pockets: Stabilized by Ile293, Leu298, and Val379 [1].

Table 1: Key Physicochemical Properties of Ponatinib

PropertyValueSignificance
Partition coefficient (cLogP)4.46Optimal membrane permeability
Solubility (pH 7.5)0.16 µg/mLLow aqueous solubility
Protein binding>99%High plasma retention
Metabolic enzymesCYP3A4/2C8/2D6Primary oxidation pathways

Evolution of BCR-ABL Tyrosine Kinase Inhibitors

BCR-ABL inhibitors evolved through three generations to overcome sequential resistance barriers:

  • 1st Generation: Imatinib bound the inactive (DFG-out) kinase conformation but failed against T315I and other mutations [1] [8].
  • 2nd Generation: Nilotinib/dasatinib enhanced potency against common mutants (e.g., Y253H, E255K) but remained inactive against T315I due to disrupted hydrogen bonding and steric hindrance [5] [8].
  • 3rd Generation: Ponatinib inhibited all known BCR-ABL mutants, including T315I, by leveraging its rigid acetylene linker [2] [10].

Table 2: Generations of BCR-ABL Inhibitors and Mutation Coverage

InhibitorGenerationTarget MutationsT315I Activity
Imatinib1stNone
Dasatinib2ndY253H, E255K
Nilotinib2ndM351T, F486S
Ponatinib3rdAll (pan-inhibitor)✔️

Discovery of AP23464 as a Precursor to Ponatinib

AP23464, a trisubstituted purine analog identified in 2004, served as ponatinib’s foundational scaffold. Key attributes included:

  • Dual SRC/ABL inhibition: IC₅₀ <1 nM for both kinases, surpassing imatinib’s specificity [1] [2].
  • Binding mechanism: It targeted the active kinase conformation (contrasting imatinib’s DFG-out binding), enabling efficacy against multiple imatinib-resistant mutants (excluding T315I) [1] [7].
  • Cellular activity: Suppressed BCR-ABLᵂᵀ phosphorylation in Ba/F3 cells (IC₅₀ = 13 nM), validating its cellular penetration [1].

Structural Optimization Targeting the T315I Mutation

The T315I mutation substitutes isoleucine for threonine, introducing steric bulk that blocks conventional inhibitors. Ponatinib’s design innovations addressed this via:

  • Acetylene linker: The triple bond bypassed Ile315’s steric volume while maintaining hydrogen bonds with surrounding residues [2] [9].
  • DFG-out binding: Unlike AP23464, ponatinib stabilized the inactive conformation, enhancing selectivity [1].
  • Metabolic stability: Optimized logP (4.46) balanced cell permeability and solubility, though pH-dependent solubility (0.16 µg/mL at pH 7.5) remained challenging [6] [9].

Kinase Domain Interaction Map:

Ponatinib Interactions:  - Hydrogen bonds: Met318 (backbone), Glu286 (side chain)  - Hydrophobic contacts: Ile293, Leu298, Val379  - Steric avoidance: Acetylene "skirts" Ile315 side chain  

Regulatory Milestones and Market Reintroduction Post-2013 Suspension

Ponatinib’s regulatory journey featured rapid approvals and safety-driven adjustments:

  • 2012 FDA approval: Granted for refractory CML/Ph+ ALL based on the PACE trial, where 66% of chronic-phase CML patients achieved major cytogenetic response [2] [10].
  • 2013 suspension: Temporarily withdrawn due to arterial occlusion events (26% incidence in phase II) [1] [3].
  • 2014 reintroduction: Revised indications limited use to T315I-positive patients or those failing prior TKIs, with stringent cardiovascular monitoring [2] [6].
  • Dose optimization: The OPTIC trial (NCT02467270) validated response-guided dosing (start at 45 mg, reduce to 15 mg upon response), reducing thrombosis risk while maintaining efficacy [3] [10].

Table 3: Key Regulatory Milestones for Ponatinib

YearEventClinical Basis
2012Initial FDA approvalPACE trial (MCyR: 66% in CP-CML)
2013Temporary market suspensionArterial thrombosis events (26% incidence)
2014Reintroduction with restricted labelRevised risk mitigation protocols
2024Expanded approval for newly diagnosed Ph+ ALLCombination with chemotherapy trials

Properties

CAS Number

1114544-31-8

Product Name

Ponatinib hydrochloride

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride

Molecular Formula

C29H28ClF3N6O

Molecular Weight

569.0 g/mol

InChI

InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H

InChI Key

BWTNNZPNKQIADY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl

Solubility

Soluble in DMSO

Synonyms

AP24534; AP-24534; AP 24534; Ponatinib HCl; Ponatinib hydrochloride. trade name Iclusig.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.